Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

描述

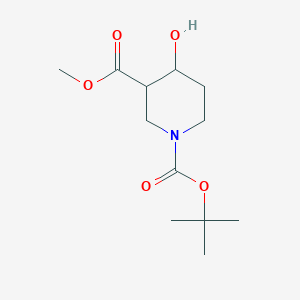

“Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” is a chemical compound with the molecular formula C12H21NO5 . It is also known as “1-Tert-butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate” or "1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate" .

Synthesis Analysis

The synthesis method of N-boc-4-hydroxypiperidine involves several steps . The process starts with 4-piperidone hydrochloride hydrate, which is dissolved in methanol and reacted with sodium borohydride. The mixture is then refluxed, concentrated, and the pH is adjusted with dilute hydrochloric acid. Dichloromethane is added to separate out the water layer, and the organic phase is dried with anhydrous magnesium sulfate. The organic phase is then concentrated, n-hexane is added, and the mixture is refrigerated to crystallize. The final product is obtained after adding methanol, potassium carbonate, and di-tert-butyl dicarbonate, refluxing, filtering, concentrating, adding petroleum ether, and refrigerating to crystallize .Molecular Structure Analysis

The molecular structure of “Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” is represented by the formula C12H21NO5 . The average mass of the molecule is 259.299 Da and the monoisotopic mass is 259.141968 Da .Physical And Chemical Properties Analysis

“Methyl N-Boc-4-hydroxypiperidine-3-carboxylate” has a molecular weight of 259.3 g/mol . The density of the compound is 1.182±0.06 g/cm3, and it has a boiling point of 352.1±42.0 °C at 760 mmHg .科学研究应用

Application 1: Homochiral Polar Molecular Piezoelectric Material

- Summary of the Application : This compound is used in the creation of a homochiral polar molecular piezoelectric material. This material has phase transition and high piezoelectricity, which is precisely designed by cyanomethyl group substitution .

- Methods of Application : The compound is modified on (S)-2-methylpiperazin-1-ium perchlorate with polar cyanomethyl groups. This results in a homochiral pure organic compound with large d22 of 18 pC/N .

- Results or Outcomes : The modification leads to changes in the space group from nonpolar to polar, giving rise to second harmonic generation and phase transition behaviors .

Application 2: Synthesis of Novel Heterocyclic Amino Acids

- Summary of the Application : Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates are developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks .

- Methods of Application : In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids are converted to the corresponding β-keto esters .

- Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .

Application 3: Synthesis of Pim-1 Inhibitors

- Summary of the Application : This compound is used in the synthesis of Pim-1 inhibitors. Pim-1 is a type of protein kinase involved in cell survival and proliferation, and inhibitors of Pim-1 have potential applications in cancer therapy .

- Methods of Application : The specific methods of application would depend on the particular synthesis route chosen for the Pim-1 inhibitor. This typically involves a series of organic reactions, each of which needs to be optimized for yield, selectivity, and purity .

- Results or Outcomes : The successful synthesis of Pim-1 inhibitors can lead to the development of new therapeutic agents for cancer treatment .

Application 4: Synthesis of Selective GPR119 Agonists

- Summary of the Application : This compound is used in the synthesis of selective GPR119 agonists. GPR119 is a G protein-coupled receptor involved in glucose homeostasis, and agonists of GPR119 are being investigated as potential treatments for type II diabetes .

- Methods of Application : The specific methods of application would depend on the particular synthesis route chosen for the GPR119 agonist. This typically involves a series of organic reactions, each of which needs to be optimized for yield, selectivity, and purity .

- Results or Outcomes : The successful synthesis of selective GPR119 agonists can lead to the development of new therapeutic agents for the treatment of type II diabetes .

Application 5: Synthesis of Pim-1 Inhibitors

- Summary of the Application : This compound is used in the synthesis of Pim-1 inhibitors. Pim-1 is a type of protein kinase involved in cell survival and proliferation, and inhibitors of Pim-1 have potential applications in cancer therapy .

- Methods of Application : The specific methods of application would depend on the particular synthesis route chosen for the Pim-1 inhibitor. This typically involves a series of organic reactions, each of which needs to be optimized for yield, selectivity, and purity .

- Results or Outcomes : The successful synthesis of Pim-1 inhibitors can lead to the development of new therapeutic agents for cancer treatment .

Application 6: Synthesis of Selective GPR119 Agonists

- Summary of the Application : This compound is used in the synthesis of selective GPR119 agonists. GPR119 is a G protein-coupled receptor involved in glucose homeostasis, and agonists of GPR119 are being investigated as potential treatments for type II diabetes .

- Methods of Application : The specific methods of application would depend on the particular synthesis route chosen for the GPR119 agonist. This typically involves a series of organic reactions, each of which needs to be optimized for yield, selectivity, and purity .

- Results or Outcomes : The successful synthesis of selective GPR119 agonists can lead to the development of new therapeutic agents for the treatment of type II diabetes .

安全和危害

The safety data sheet for N-BOC-4-Hydroxypiperidine, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULNMKPQUKNAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594893 | |

| Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate | |

CAS RN |

406212-51-9 | |

| Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)

![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)

![[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1591781.png)